(3R,4R)-tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-4-7(6-12)8(13)5-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTWKRUNXOFBPE-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Carbamate Formation from (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol
The most straightforward method involves reacting (3R,4R)-1-benzyl-4-hydroxy-3-pyrrolidinemethanol with di-tert-butyl dicarbonate (Boc₂O) under basic conditions . The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbonyl of Boc₂O, forming the tert-butyl carbamate while retaining stereochemistry.
Key Steps:
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Deprotection of Benzyl Group: Hydrogenolysis using palladium on carbon (Pd/C) under H₂ atmosphere removes the benzyl protecting group.
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Boc Protection: Boc₂O is added in the presence of a base such as triethylamine (TEA) or sodium hydroxide in methanol at 0–25°C .
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Workup: The product is isolated via solvent evaporation and recrystallization from ethyl acetate/hexane.
Reaction Conditions:
This method is favored for its simplicity but requires chromatographic purification to remove residual benzyl derivatives, limiting scalability .
Enzyme-Catalyzed Enantioselective Hydrolysis of Pyrrolidinone Intermediates
A patent-pending industrial route avoids chromatographic steps by employing lipase-mediated resolution of racemic 3,4-trans-pyrrolidinones . The process achieves high enantiomeric excess (>98% ee) and is scalable for commercial production.
Synthetic Pathway:
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Racemic Pyrrolidinone Synthesis: A racemic 3,4-trans-disubstituted pyrrolidinone (e.g., 1-benzyl-3,4-trans-pyrrolidinone) is prepared from achiral precursors.
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Enzymatic Resolution: Lipase (e.g., Candida antarctica) selectively hydrolyzes one enantiomer of the pyrrolidinone in aqueous buffer at 30–40°C, yielding (3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidine after workup .
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Boc Protection: The free amine is treated with Boc₂O in methanol using NaOH as a base.
Advantages:
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No chromatography required due to high enantioselectivity.
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Compatible with continuous flow reactors for large-scale production.
Table: Enzymatic vs. Traditional Methods
| Parameter | Enzymatic Method | Traditional Method |
|---|---|---|
| Chromatography | Not required | Required |
| Enantiomeric Excess | >98% | 75–85% |
| Scalability | High (batch or continuous) | Moderate |
Industrial-Scale Optimization Using Microreactors
Recent advancements employ microreactor systems to enhance Boc protection kinetics . Key benefits include:
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Improved Heat Transfer: Enables precise temperature control during exothermic Boc reactions.
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Reduced Side Reactions: Shorter residence times minimize epimerization.
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Solvent Efficiency: Methanol consumption is reduced by 40% compared to batch processes .
Critical Analysis of Methodologies
Stereochemical Preservation:
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Enzymatic methods outperform traditional routes in preserving (3R,4R) configuration due to biocatalyst specificity .
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Acidic or high-temperature conditions in non-enzymatic routes risk epimerization at C3 and C4.
Cost Considerations:
| Method | Cost Drivers |
|---|---|
| Enzymatic Hydrolysis | Lipase cost, reactor setup |
| Direct Boc Protection | Chromatography, solvent waste |
Environmental Impact:
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate or Dess-Martin periodinane.
Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Tosyl chloride in pyridine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol or amine derivative.
Substitution: Formation of a tosylate or mesylate derivative.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of (3R,4R)-tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate is in the field of medicinal chemistry. Its structural characteristics make it a valuable intermediate in the synthesis of various pharmaceutical compounds.
Case Study: Synthesis of Bioactive Compounds
Recent studies have explored the use of this compound in synthesizing bioactive molecules. For instance, researchers have utilized it as a chiral building block in the development of inhibitors for specific enzymes related to metabolic diseases. The compound's ability to form stable complexes with biological targets enhances its utility in drug design.
Organic Synthesis
In organic synthesis, this compound serves as a versatile reagent. Its functional groups allow for various chemical transformations.
Applications in Asymmetric Synthesis
The compound has been employed in asymmetric synthesis processes to produce enantiomerically pure compounds. Its chirality facilitates the formation of products with high optical purity, which is crucial in pharmaceuticals where the efficacy and safety of drugs can vary significantly between enantiomers.
Biochemical Research
In biochemical studies, this compound has been investigated for its role as a potential modulator of biological pathways.
Investigation into Metabolic Pathways
Research indicates that this compound may influence metabolic pathways by acting on specific receptors or enzymes. For example, studies have shown that derivatives of this compound can modulate signaling pathways involved in glucose metabolism, making it a candidate for further research in diabetes treatment.
Mechanism of Action
The mechanism of action of (3R,4R)-tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, potentially leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural Modifications and Functional Group Variations
The following table summarizes critical structural analogs and their distinguishing features:
Impact of Stereochemistry and Substituents
- Stereochemistry : The 3R,4R configuration of the target compound is critical for binding to enzymes like autotaxin (ATX), as shown in . In contrast, the 3S,4R analog () exhibits reduced activity due to steric clashes in chiral binding pockets .
- Hydroxymethyl vs. Methoxy : Replacing the hydroxymethyl group (C4) with methoxy () decreases polarity (logP increases by ~1.5 units), enhancing membrane permeability but reducing water solubility .
- Amino vs. Hydroxyl: The amino-substituted analog () shows a pKa shift (~8.5 vs. ~13 for hydroxyl), enabling pH-dependent interactions in drug-receptor binding .
Biological Activity
(3R,4R)-tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate, with the CAS number 635319-09-4, is a chiral pyrrolidine derivative known for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tert-butyl group and hydroxymethyl substituents that may influence its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H19NO4
- Molecular Weight : 217.26 g/mol
- Density : 1.190 g/cm³ (predicted)
- Boiling Point : 340.3 °C (predicted)
- pKa : 14.49 (predicted)
- Storage Conditions : 2-8 °C .
The biological activity of this compound may be attributed to several mechanisms:
- Anticancer Activity : Recent studies suggest that pyrrolidine derivatives can exhibit anticancer properties through various pathways. For instance, compounds similar to (3R,4R)-tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine have shown cytotoxic effects against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The structural features of these compounds may enhance their ability to interact with cellular targets involved in cancer progression.
- Cholinesterase Inhibition : Some studies indicate that pyrrolidine derivatives can act as inhibitors of cholinesterase enzymes, which are crucial in neurotransmission and are implicated in neurodegenerative diseases such as Alzheimer's . The presence of nitrogen in the pyrrolidine ring is essential for this activity.
- Multi-targeted Therapeutic Potential : Research has highlighted the potential of pyrrolidine derivatives in treating multifaceted conditions like Alzheimer’s disease through dual inhibition mechanisms targeting amyloid beta aggregation and cholinesterase activity .
Case Study 1: Anticancer Activity
A study focused on the synthesis of new pyrrolidine-based compounds demonstrated that derivatives with similar structural motifs to (3R,4R)-tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine exhibited significantly higher cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin. The mechanism was linked to enhanced apoptosis induction and disruption of cell cycle progression .
Case Study 2: Neuroprotective Effects
In a neuropharmacological study, compounds derived from pyrrolidine structures were evaluated for their ability to inhibit cholinesterase activity. Results indicated that certain derivatives effectively reduced enzyme activity, suggesting potential therapeutic applications in cognitive disorders . This aligns with findings that highlight the importance of nitrogen-containing heterocycles in drug design for neurodegenerative diseases.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C10H19NO4 |
| Molecular Weight | 217.26 g/mol |
| Density | 1.190 g/cm³ |
| Boiling Point | 340.3 °C |
| pKa | 14.49 |
| Storage Conditions | 2-8 °C |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (3R,4R)-tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate, and how is stereochemical integrity maintained?
- Methodological Answer : The compound is synthesized via lithium borohydride (LiBH₄) reduction of (3R,4R)-1-tert-butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate in tetrahydrofuran (THF) at −5°C. Stereochemical control is achieved through retention of configuration during the reduction step, verified by NMR analysis (e.g., characteristic resonances at δ 3.4–3.6 ppm for hydroxyl and hydroxymethyl groups) . Post-reduction, the product is purified via solvent partitioning (ethyl acetate/ammonium chloride) and evaporation.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?
- Methodological Answer :
- NMR : Distinct signals include a singlet for the tert-butyl group (δ 1.39 ppm) and broad singlets for hydroxyl protons (δ 3.68 ppm). Coupling constants (e.g., ) confirm pyrrolidine ring conformation .
- Mass Spectrometry (MS) : ESI-MS or HRMS identifies the molecular ion peak (e.g., ) .
- Rotamer Analysis : NMR (if phosphorylated derivatives are synthesized) can resolve rotameric mixtures, as seen in tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate .
Advanced Research Questions
Q. How can conflicting NMR data due to dynamic rotamerism in derivatives of this compound be resolved?
- Methodological Answer : Rotameric equilibria (e.g., in phosphonates like tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate) are addressed using variable-temperature NMR or NMR to decouple overlapping signals. For example, cooling the sample to −40°C slows rotation, splitting singlets into distinct peaks . Computational modeling (DFT) may also predict preferred conformers.
Q. What strategies optimize mesylation or tosylation reactions of tertiary alcohols in this scaffold?
- Methodological Answer : Mesylation of the hydroxymethyl group (e.g., using methanesulfonyl chloride in dichloromethane with -diisopropylethylamine) requires strict temperature control (0°C) to avoid side reactions. Yields >90% are achieved by dropwise reagent addition and immediate quenching with aqueous sodium bicarbonate . Monitoring via TLC (hexane/EtOAc) ensures reaction completion.
Q. How is this compound utilized as a precursor in designing autotaxin inhibitors or constrained FTY720 analogs?
- Methodological Answer : The diol moiety is functionalized via sequential mesylation (to introduce leaving groups) and nucleophilic substitution (e.g., with benzylamine to form bicyclic pyrrolo[3,4-c]pyrrole derivatives). These intermediates are key for synthesizing autotaxin inhibitors (e.g., compound 23 in ) or sphingosine-1-phosphate receptor modulators .
Q. What challenges arise in enantiomeric resolution of racemic mixtures derived from this scaffold?
- Methodological Answer : Racemates (e.g., rac-tert-butyl (3R,4S)-3-(hydroxymethyl)-4-(thiophen-3-yl)pyrrolidine-1-carboxylate) are resolved via chiral HPLC using amylose-based columns or enzymatic kinetic resolution. Diastereomeric salt formation with chiral acids (e.g., tartaric acid) is another approach, though optimization of solvent polarity (e.g., ethanol/water mixtures) is critical .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for LiBH₄-mediated reductions of pyrrolidine esters?
- Analysis : Yield variations (e.g., 42% vs. 94% in vs. 13) may stem from differences in substrate purity, reaction scale, or workup protocols. Smaller scales (<5 mmol) often achieve higher yields due to better temperature control. Contaminants like residual acetone (from prior steps) can also inhibit reduction, necessitating rigorous drying .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
